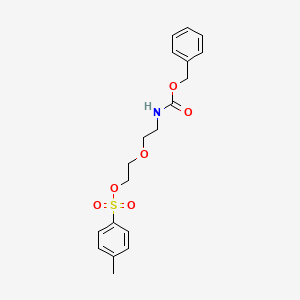

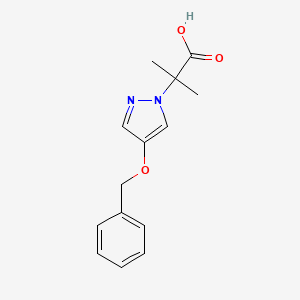

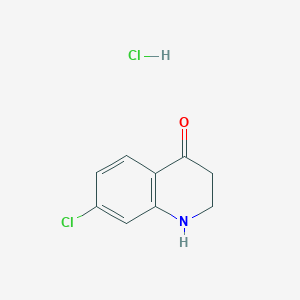

![molecular formula C13H11NO2 B8132774 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8132774.png)

3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide

Overview

Description

3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications : It is utilized in the synthesis of 3-carboxamides and 3-carboxanilides of 6-alkyl and 6-aryldihydropyridin-2(1H)-ones (Weis, Presser, & Seebacher, 2003).

Inhibition of MMP-13 and Aggrecanase : The compound acts as a novel inhibitor of MMP-13 and aggrecanase, displaying favorable physicochemical properties and low metabolic clearance (Noe et al., 2004).

Drug Design Tool : It serves as an effective tool in modern drug design, particularly for describing substitution effects in drug molecules (Michalík, Poliak, & Lukes, 2018).

Anticancer and Fluorescence Agent : When tested for cytotoxic activity towards various cancer and non-malignant cell lines, 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamides show potential as anticancer and fluorescence agents (Funk et al., 2015).

Anti-inflammatory Activity : The compound possesses anti-inflammatory activity and is associated with fewer gastrointestinal side effects (Cong Ri-gang, 2007).

Antibacterial and Herbicidal Properties : It demonstrates antibacterial and herbicidal properties (Kos et al., 2013).

Interaction with Bacterial Enzymes : Studies suggest that the keto group at position 5 may determine proper hydrogen bond interactions with bacterial enzymes, indicating antibacterial activity (Kaczor et al., 2013).

Potential in Treatment of Cystic Fibrosis : N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770) is an investigational drug candidate approved by the FDA for treating cystic fibrosis patients aged 6 years and older (Hadida et al., 2014).

Antitrypanosomal Activity : Certain derivatives show antitrypanosomal activity against wild-type S427 of Trypanosoma brucei (Kos et al., 2018).

In Vivo Diuretic Activity : N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) is a promising candidate for in vivo diuretic activity (Yar & Ansari, 2009).

Antibacterial Activity : Some compounds in this category have shown high activity against pathogenic and opportunistic bacteria, including MRSA and MSSA (Pitucha et al., 2011).

Fluorescence Quantum Yields : Microwave-assisted synthesis of related compounds led to blue emissive compounds with high fluorescence quantum yields (Novanna, Kannadasan, & Shanmugam, 2020).

Selective Substitutions : 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl, obtained by electro-induced SRN1 reaction, can be further substituted or carboxylated for various applications (Combellas et al., 1993).

Antimycobacterial Activity : The synthesized compounds exhibited antimycobacterial activity, with some being comparable or superior to standard drugs like isoniazid (Goněc et al., 2013).

Potential in Opiate Abuse Treatment : JDTic, a selective kappa-opioid receptor antagonist related to this class of compounds, may find application in treating opiate abuse (Carroll, Harris, & Aceto, 2005).

properties

IUPAC Name |

4-(3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-13(16)10-6-4-9(5-7-10)11-2-1-3-12(15)8-11/h1-8,15H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTOIQOXWRXHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

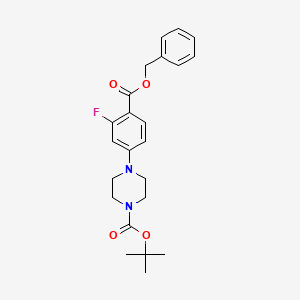

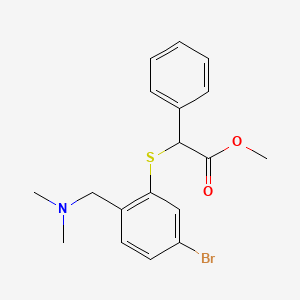

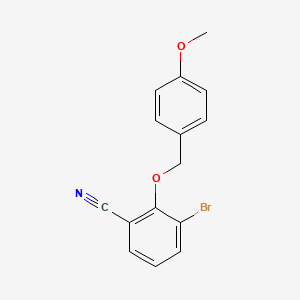

![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)